2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a thioether linkage, and an indolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone typically involves the following steps:
Thiolation Reaction: The starting material, 4-chlorophenol, undergoes thiolation to form 4-chlorophenylthiol.
Indole Formation: Indole is synthesized through the Fischer indole synthesis or other methods.
Coupling Reaction: The 4-chlorophenylthiol is then coupled with indole using a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom or modify the indolinyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.
Deschlorinated Compounds: Resulting from the reduction of the chlorine atom.
Substituted Derivatives: Resulting from substitution reactions on the phenyl ring.
Scientific Research Applications
2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
4-Chlorophenylacetic acid: Similar in having a chlorophenyl group.
Indole derivatives: Similar in having an indolinyl moiety.
Thioethers: Similar in having a thioether linkage.
Uniqueness: 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone is unique due to its combination of a chlorophenyl group, a thioether linkage, and an indolinyl moiety, which provides it with distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c17-13-5-7-14(8-6-13)20-11-16(19)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGPIDCHOCQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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